5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE
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Overview
Description
5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of furan derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the formamido and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: A simpler furan derivative with similar bromine substitution.
5-Bromo-2-furancarboxylic acid: Another related compound with a carboxylic acid group instead of the formamido and carboxamide groups.
Uniqueness
5-BROMO-N-{1-[(5-BROMOFURAN-2-YL)FORMAMIDO]PROPAN-2-YL}FURAN-2-CARBOXAMIDE is unique due to its combination of bromine atoms and multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[2-[(5-bromofuran-2-carbonyl)amino]propyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O4/c1-7(17-13(19)9-3-5-11(15)21-9)6-16-12(18)8-2-4-10(14)20-8/h2-5,7H,6H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYUVYWWAMYEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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